![molecular formula C11H6ClF3N2O3S B2980355 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole CAS No. 339104-87-9](/img/structure/B2980355.png)
2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is a synthetic compound characterized by a unique thiazole ring structure. The presence of nitro, chloro, and trifluoromethyl groups within its molecular structure makes it a compound of interest in various fields, particularly in pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
Formation of the Thiazole Ring: This usually starts with the cyclization of a suitable precursor such as a β-chloro ketone with thiourea under acidic conditions.
Attachment of the Phenoxy Group: This step involves a nucleophilic aromatic substitution reaction where the phenoxy group is introduced using an appropriate phenol derivative.
Introduction of Nitro and Trifluoromethyl Groups: These functionalities are typically introduced via nitration and trifluoromethylation reactions on the phenol derivative before its attachment to the thiazole ring.
Chlorination: The final step involves chlorination to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole undergoes several chemical reactions including:
Oxidation: Primarily targeting the thiazole ring, resulting in sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The chloro group can be substituted with various nucleophiles leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids in the presence of acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium dithionite.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields amino derivatives.
Applications De Recherche Scientifique
In Chemistry
2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
In Biology and Medicine
This compound has shown potential in drug discovery, particularly in the design of anti-inflammatory and antimicrobial agents. Its unique structure allows it to interact with biological targets that are not easily accessible to more conventional molecules.
In Industry
The compound is utilized in the development of agrochemicals, where its derivatives are investigated for use as herbicides and insecticides due to their ability to disrupt specific biological pathways in pests.
Mécanisme D'action
Molecular Targets and Pathways
The biological activity of 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is primarily attributed to its ability to interact with key enzymes and proteins. Its nitro group, upon reduction to an amine, can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or activation of various pathways.
Comparaison Avec Des Composés Similaires
Unique Features
The combination of the nitro, chloro, and trifluoromethyl groups within the same molecule is relatively unique, providing a distinct set of chemical properties such as increased lipophilicity and electronic effects that enhance its reactivity and biological activity.
Similar Compounds
2-Chloro-5-{[2-nitro-4-methylphenoxy]methyl}-1,3-thiazole
2-Chloro-5-{[2-nitro-4-(difluoromethyl)phenoxy]methyl}-1,3-thiazole
2-Chloro-5-{[2-amino-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole
Each of these analogs shares a similar core structure but exhibits different reactivities and biological activities due to variations in their substituents.
Keep in mind, this is a high-level summary. For more specific details, you might need to dive into the primary literature and experimental data surrounding this compound.
Propriétés
IUPAC Name |
2-chloro-5-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O3S/c12-10-16-4-7(21-10)5-20-9-2-1-6(11(13,14)15)3-8(9)17(18)19/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQMMNPVSDNWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
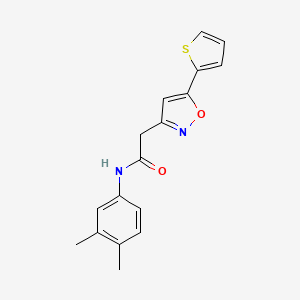
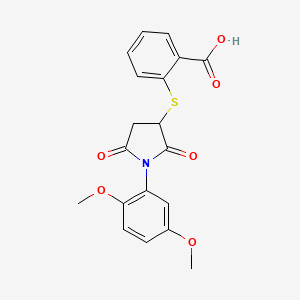
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)

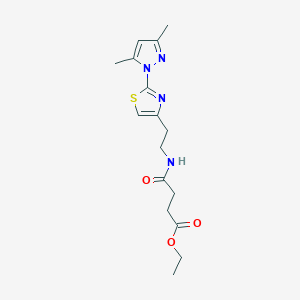
![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)
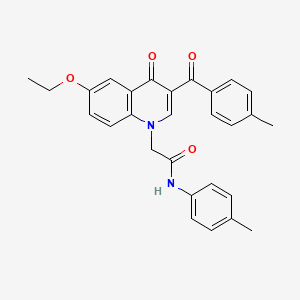
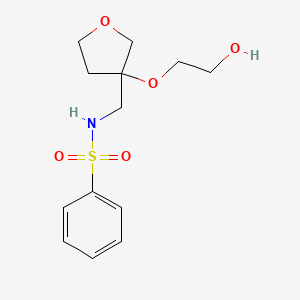
![6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2980294.png)
![4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2980295.png)
